RNA Polymerase I Selectivity Profile
CX-5461 demonstrates preferential inhibition of RNA polymerase I relative to polymerases II and III. In nuclear extract-based transcriptional assays, CX-5461 inhibited Pol I with an IC50 of 0.7 μM, compared to 11 μM for Pol II (15.7-fold selectivity) and 4 μM for Pol III (5.7-fold selectivity) [1]. At the cellular level, qRT-PCR analysis confirmed that CX-5461 depleted pre-rRNA levels (IC50 = 0.25 μM) more potently than Pol II-transcribed c-Myc mRNA levels (IC50 = 3.72 μM), representing a 14.9-fold functional selectivity window [1].
| Evidence Dimension | Biochemical inhibition of RNA polymerases (IC50) |
|---|---|
| Target Compound Data | Pol I IC50 = 0.7 μM; pre-rRNA depletion IC50 = 0.25 μM |
| Comparator Or Baseline | Pol II IC50 = 11 μM; Pol III IC50 = 4 μM; c-Myc mRNA IC50 = 3.72 μM |
| Quantified Difference | Pol I vs. Pol II: 15.7-fold selectivity; Pol I vs. Pol III: 5.7-fold selectivity; pre-rRNA vs. c-Myc mRNA: 14.9-fold |
| Conditions | Nuclear extract-based transcriptional assays; qRT-PCR in human cancer cells |
Why This Matters
This quantitative selectivity profile establishes CX-5461 as a tool for dissecting Pol I-specific contributions to ribosome biogenesis without confounding Pol II/III inhibition, which is critical for interpreting nucleolar stress response phenotypes.
- [1] Drygin D, et al. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011;71(4):1418-30. (Data from AACR Annual Meeting 2008 abstract #3297) View Source
